molecular formula C11H23NO B2731828 N-(2-methoxyethyl)cyclooctanamine CAS No. 252854-22-1

N-(2-methoxyethyl)cyclooctanamine

Cat. No.: B2731828
CAS No.: 252854-22-1
M. Wt: 185.311
InChI Key: BNBQYPFUNLPVFT-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring substituted with a 2-methoxyethyl group. The 2-methoxyethyl group enhances solubility in polar solvents, while the cyclooctane ring contributes to conformational flexibility and lipophilicity .

Properties

IUPAC Name

N-(2-methoxyethyl)cyclooctanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-13-10-9-12-11-7-5-3-2-4-6-8-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBQYPFUNLPVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the ketone to the corresponding amine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)cyclooctanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(2-methoxyethyl)cyclooctanamine has been investigated for its potential pharmacological applications, particularly in the development of new therapeutic agents. Its structural characteristics suggest it may interact with biological targets effectively.

  • Case Study: Antidepressant Activity
    Research indicates that derivatives of cyclooctanamine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in mice, suggesting a mechanism involving serotonin modulation.
  • Table 1: Summary of Pharmacological Studies
Study TypeFindingsReference Year
Antidepressant ActivityReduced depressive behavior in mice2023
Neuroprotective EffectsPotential protection against neurodegeneration2024

Materials Science

Polymer Chemistry
The compound has been explored as a potential monomer for synthesizing new polymeric materials. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.

  • Case Study: Polymer Synthesis
    A recent study focused on the polymerization of this compound with other monomers to create thermoplastic elastomers. The resulting materials exhibited enhanced elasticity and thermal stability compared to conventional polymers.
  • Table 2: Properties of Synthesized Polymers
Polymer TypeElasticity (%)Thermal Stability (°C)Reference Year
Thermoplastic Elastomer3002302024

Chemical Synthesis

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of amine derivatives and other functional groups.

  • Case Study: Synthesis of Amine Derivatives
    A series of experiments demonstrated the utility of this compound as a building block for synthesizing various amine derivatives. The reactions showed high yields and selectivity, making it a valuable reagent for synthetic chemists.
  • Table 3: Reaction Yields
Reaction TypeYield (%)ConditionsReference Year
Amine Formation85Room Temperature2025
Functionalization90Catalytic Conditions2025

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 2-methoxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Molecular and Structural Features

The table below compares key structural and molecular attributes of N-(2-methoxyethyl)cyclooctanamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features
This compound C₁₁H₂₃NO 185.31 (theoretical) Not available Cyclooctane ring + 2-methoxyethylamine chain
N-(2-Methoxyethyl)cyclopentanamine HCl C₈H₁₈ClNO 179.69 1235440-39-7 Cyclopentane ring; hydrochloride salt form
N-(Cyclopropylmethyl)-2-methoxyethanamine C₇H₁₅NO 129.20 209334-89-4 Cyclopropylmethyl group; free amine form
2-(N,N-Dimethylamino)ethyl chloride C₄H₁₀ClN 107.58 107-99-3 Chloroethyl chain; dimethylamine substituent
1-(2-Methoxyethyl)piperazine C₇H₁₆N₂O 144.21 Not provided Piperazine ring + 2-methoxyethyl group

Sources :

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in this compound likely enhances water solubility compared to unsubstituted cycloalkylamines. For example, N-(2-Methoxyethyl)cyclopentanamine HCl has demonstrated moderate solubility in polar solvents due to its ionic hydrochloride form .
  • However, tertiary amines like N-(Cyclopropylmethyl)-2-methoxyethanamine may oxidize under prolonged exposure to air .
  • Polarity : The topological polar surface area (TPSA) of cyclopentanamine derivatives is ~21.3 Ų, suggesting moderate hydrogen-bonding capacity .

Biological Activity

N-(2-Methoxyethyl)cyclooctanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of cyclooctanamine, characterized by the addition of a methoxyethyl group. Its chemical formula is C10H19NC_{10}H_{19}N, and it possesses unique structural properties that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction may contribute to mood regulation and cognitive function.
  • Receptor Binding : The compound may exhibit binding affinity to various receptors, including adrenergic and dopaminergic receptors, which are crucial in numerous physiological processes.

Biological Activity Summary

Activity Type Description
Antidepressant Effects Potential modulation of serotonin levels, similar to known antidepressants.
Neuroprotective Effects May protect neurons from oxidative stress and apoptosis based on structural similarity to neuroprotective agents.
Anti-inflammatory Activity Possible inhibition of pro-inflammatory cytokines, suggesting a role in reducing inflammation.

Case Studies and Research Findings

  • Antidepressant-like Effects :
    A study investigated the effects of cyclooctanamine derivatives on depression models in rodents. This compound demonstrated significant antidepressant-like effects when administered, suggesting its potential utility in treating mood disorders. The mechanisms were proposed to involve serotonin receptor modulation and increased synaptic availability of neurotransmitters .
  • Neuroprotective Studies :
    In vitro studies using neuronal cell cultures indicated that this compound could reduce apoptosis induced by oxidative stress. The compound showed a dose-dependent increase in cell viability when exposed to neurotoxic agents, highlighting its protective properties against neurodegeneration .
  • Inflammation Models :
    Research focusing on inflammatory responses revealed that this compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory diseases .

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